BenchChemオンラインストアへようこそ!

Carvedilol N-β-D-Glucuronide

Clinical pharmacokinetics Metabolite profiling Urinary excretion

Certified Carvedilol N-β-D-Glucuronide (CAS 216973-69-2) reference standard, ≥95% purity. Essential for accurate LC-MS/MS quantification of carvedilol's major Phase II metabolite, which exhibits ~2-fold higher plasma exposure than the parent drug. Avoid quantification bias from structurally distinct O-glucuronides. Critical for ADME/PK studies, UGT phenotyping, and method validation. For R&D use only.

Molecular Formula C₃₀H₃₄N₂O₁₀
Molecular Weight 582.6
CAS No. 216973-69-2
Cat. No. B1147528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol N-β-D-Glucuronide
CAS216973-69-2
Synonyms1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid
Molecular FormulaC₃₀H₃₄N₂O₁₀
Molecular Weight582.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol N-β-D-Glucuronide (CAS 216973-69-2): Analytical Standard for Phase II Metabolism Research


Carvedilol N-β-D-Glucuronide (CAS 216973-69-2; molecular formula C30H34N2O10; molecular weight 582.6) is a major Phase II glucuronide conjugate metabolite of carvedilol, formed via covalent conjugation of glucuronic acid to the secondary amine group of carvedilol catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This compound exists as two isomeric forms, G1 and G2, which arise from stereoselective glucuronidation at the carbazole nitrogen [1]. It serves primarily as a certified analytical reference standard for the identification and quantification of carvedilol metabolites in biological matrices, enabling method development and validation in LC-MS/MS and HPLC analyses .

Why Generic Carvedilol Metabolite Standards Cannot Substitute for Carvedilol N-β-D-Glucuronide (CAS 216973-69-2)


In analytical method development and clinical pharmacokinetic studies, the use of authentic metabolite standards is non-negotiable. Carvedilol N-β-D-Glucuronide differs fundamentally from alternative glucuronide metabolites such as O-glucuronides of hydroxylated carvedilol species (e.g., 1-hydroxy or 8-hydroxy carvedilol glucuronides) or desmethyl carvedilol glucuronide in terms of chromatographic retention time, mass spectrometric fragmentation patterns, and ionization efficiency [1]. Substitution with structurally distinct glucuronides introduces systematic quantification bias due to differential matrix effects and extraction recovery [1]. Furthermore, the plasma concentration of carvedilol glucuronide is approximately 2-fold greater than that of the parent drug and substantially higher than desmethyl carvedilol (which is 5-fold lower than carvedilol), making accurate quantification of this specific metabolite essential for assessing hepatic clearance and interindividual pharmacokinetic variability [2].

Carvedilol N-β-D-Glucuronide (CAS 216973-69-2): Quantitative Comparative Evidence for Scientific Selection


Urinary Excretion: Carvedilol N-β-D-Glucuronide as the Predominant Metabolite Among Conjugated Species

Carvedilol N-β-D-Glucuronide constitutes 5.2% of the total administered carvedilol dose in urine, representing the single most abundant urinary metabolite among conjugated species. In the same study, cleavage products of the β-blocking side chain accounted for 2.1% of the dose and ring-hydroxylated forms for 2.9%, demonstrating that the N-glucuronide conjugate is the predominant urinary elimination product [1]. In an earlier 14C-label study using three healthy male volunteers, carvedilol-glucuronide represented 32% of total urinary radioactivity (relative to the 16% of dose excreted renally), compared with 2% unchanged drug and approximately 25% side-chain oxidation products [2].

Clinical pharmacokinetics Metabolite profiling Urinary excretion

Plasma Exposure: Carvedilol Glucuronide Achieves 2-Fold Higher Plasma Levels Than Parent Drug

In healthy subjects receiving oral carvedilol, plasma levels of carvedilol glucuronide were approximately 2-fold greater than those of the parent drug carvedilol. In the same study, desmethyl carvedilol plasma levels were 5-fold lower than carvedilol [1]. This quantitative relationship demonstrates that carvedilol glucuronide is not a minor or trace metabolite but rather circulates at concentrations exceeding the parent compound, making it a critical analyte for therapeutic drug monitoring and pharmacokinetic studies.

Pharmacokinetics Bioanalysis Metabolite exposure

UGT Enzyme Kinetics: Differential Km and Vmax Values for G1 and G2 Glucuronide Isomers in Human Liver Microsomes

Carvedilol N-β-D-glucuronide exists as two distinct isomers, G1 and G2, which exhibit markedly different enzyme kinetic parameters in human liver microsomes. For G1 formation, Km = 26.6 µM and Vmax = 106 pmol/min/mg protein; for G2 formation, Km = 46.0 µM and Vmax = 44.5 pmol/min/mg protein [1]. The G1 isomer demonstrates 2.4-fold higher Vmax and approximately 1.7-fold lower Km compared to G2, indicating more efficient formation. Among recombinant UGT isoforms, UGT2B4 catalyzes both G1 and G2 formation, whereas UGT1A1 is specific for G2 and UGT2B7 is specific for G1 [1].

Enzyme kinetics In vitro metabolism UGT isoform specificity

Genetic Polymorphism Impact: UGT2B7*3 Variant Decreases Carvedilol Clearance by 37%

Population pharmacokinetic analysis in Japanese patients with chronic heart failure demonstrated that the UGT2B7*3 polymorphism significantly reduces carvedilol clearance by 37% compared to wild-type [1]. Additionally, patients with intermediate CYP2D6 activity showed a 39% decrease in clearance [1]. These findings indicate that interindividual variability in glucuronidation capacity—mediated by UGT2B7, a primary enzyme responsible for carvedilol N-glucuronide formation—directly impacts systemic carvedilol exposure and clearance.

Pharmacogenomics Population pharmacokinetics UGT polymorphism

Analytical Specificity: N-Glucuronide vs O-Glucuronide Differentiation in LC-MS/MS Quantification

Carvedilol N-β-D-Glucuronide requires enzymatic hydrolysis with β-glucuronidase followed by HPLC-MS/MS for positive metabolite identification and quantification [1]. This approach distinguishes N-glucuronide conjugates from O-glucuronide metabolites (e.g., 1-hydroxy carvedilol O-glucuronide, 8-hydroxycarvedilol O-glucuronide) based on differential enzymatic hydrolysis kinetics and chromatographic behavior [1]. Method validation parameters include linearity ranges of 1-500 ng/mL with precision (CV) below 15% and recovery exceeding 80% when using deuterated internal standards such as carvedilol-D3 glucuronide [2].

LC-MS/MS Method validation Metabolite identification

Carvedilol N-β-D-Glucuronide (CAS 216973-69-2): Validated Application Scenarios for Research and Industrial Use


Clinical Pharmacokinetic Studies Requiring Metabolite AUC Determination

In clinical trials evaluating carvedilol pharmacokinetics in special populations (e.g., heart failure patients with varying renal/hepatic function, or subjects with UGT polymorphisms), accurate quantification of carvedilol glucuronide is essential given that its plasma concentration is approximately 2-fold greater than the parent drug [1]. Use of the authentic N-β-D-glucuronide standard enables precise calculation of metabolite-to-parent AUC ratios and assessment of glucuronidation capacity as a determinant of interindividual pharmacokinetic variability [1].

In Vitro Drug Metabolism and UGT Isoform Phenotyping Assays

For laboratories conducting recombinant UGT isoform screening or human liver microsome incubations to assess glucuronidation activity, carvedilol N-β-D-glucuronide serves as the reference standard for quantifying G1 and G2 isomer formation. The distinct kinetic parameters (G1: Km 26.6 µM, Vmax 106 pmol/min/mg; G2: Km 46.0 µM, Vmax 44.5 pmol/min/mg) and isoform-specific formation patterns (UGT2B4 catalyzes both; UGT1A1 forms G2 only; UGT2B7 forms G1 only) make this standard critical for resolving stereoselective glucuronidation [2].

Mass Balance and ADME Studies with Urinary Metabolite Profiling

In human absorption, distribution, metabolism, and excretion (ADME) studies, carvedilol glucuronide accounts for 5.2% of the administered dose in urine (or 32% of urinary radioactivity), making it the predominant urinary conjugated metabolite [3][4]. Accurate quantification using this certified standard is necessary for complete mass balance reconciliation and for distinguishing renal elimination of the glucuronide conjugate from other clearance pathways.

Pharmacogenomic Studies of UGT2B7 Polymorphism Effects

In pharmacogenomic investigations where UGT2B7*3 polymorphism is associated with a 37% decrease in carvedilol clearance [5], direct measurement of carvedilol glucuronide concentrations provides the phenotypic readout of glucuronidation activity. This enables correlation of UGT2B7 genotype with actual metabolite formation rates, bypassing the limitations of inferring metabolic capacity from parent drug clearance alone [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carvedilol N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.